molecular formula C19H21ClN2O2 B1329895 Ethyl N-[4-(4-chlorophenyl)-2-methyl-3,4-dihydro-1H-isoquinolin-8-yl]carbamate

Ethyl N-[4-(4-chlorophenyl)-2-methyl-3,4-dihydro-1H-isoquinolin-8-yl]carbamate

Cat. No. B1329895
M. Wt: 344.8 g/mol
InChI Key: FPTRJSPPLNSVIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl N-[4-(4-chlorophenyl)-2-methyl-3,4-dihydro-1H-isoquinolin-8-yl]carbamate is a useful research compound. Its molecular formula is C19H21ClN2O2 and its molecular weight is 344.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl N-[4-(4-chlorophenyl)-2-methyl-3,4-dihydro-1H-isoquinolin-8-yl]carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl N-[4-(4-chlorophenyl)-2-methyl-3,4-dihydro-1H-isoquinolin-8-yl]carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Ethyl N-[4-(4-chlorophenyl)-2-methyl-3,4-dihydro-1H-isoquinolin-8-yl]carbamate

Molecular Formula

C19H21ClN2O2

Molecular Weight

344.8 g/mol

IUPAC Name

ethyl N-[4-(4-chlorophenyl)-2-methyl-3,4-dihydro-1H-isoquinolin-8-yl]carbamate

InChI

InChI=1S/C19H21ClN2O2/c1-3-24-19(23)21-18-6-4-5-15-16(11-22(2)12-17(15)18)13-7-9-14(20)10-8-13/h4-10,16H,3,11-12H2,1-2H3,(H,21,23)

InChI Key

FPTRJSPPLNSVIB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=CC=CC2=C1CN(CC2C3=CC=C(C=C3)Cl)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 13.1 g (0.047 mole) of 8-amino-4-p-chloro-phenyl-2-methyl-1,2,3,4-tetrahydro-isoquinoline and 300 ml of anhydrous benzene is admixed with a solution of 6.8 g (0.0625 mole, 6 ml) of ethyl chloroformate and 60 ml of anhydrous benzene. The reaction mixture is refluxed for 2.5 hours and the benzene is distilled off in vacuo. The residue is dissolved in 10 ml of water, made alkaline with 10 ml of a concentrated ammonium hydroxide solution and extracted three times with 100 ml of chloroform each. The chloroform extracts are united, dried over anhydrous sodium sulfate, evaporated and the residue is recrystallized twice from ethanol. Thus 7.3 g of the title compound are obtained in the form of white crystals, yield 45.6%, Mp.: 155° C.
Name
8-amino-4-p-chloro-phenyl-2-methyl-1,2,3,4-tetrahydro-isoquinoline
Quantity
13.1 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four
Yield
45.6%

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